Methyl (2R)-2-amino-3-fluoropropanoate
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Overview
Description
Preparation Methods
The synthesis of ®-Methyl 2-amino-3-fluoropropanoate can be achieved through several methods. One common approach involves the use of fluorinated precursors and amino acid derivatives. The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
®-Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
®-Methyl 2-amino-3-fluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-fluoropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to unique biological effects .
Comparison with Similar Compounds
®-Methyl 2-amino-3-fluoropropanoate can be compared with other fluorinated amino acid derivatives, such as:
®-Methyl 2-amino-3-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.
®-Methyl 2-amino-3-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.
®-Methyl 2-amino-3-iodopropanoate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of ®-Methyl 2-amino-3-fluoropropanoate lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts .
Properties
Molecular Formula |
C4H8FNO2 |
---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
InChI Key |
OLIFNKLUADXGPD-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)[C@H](CF)N |
SMILES |
COC(=O)C(CF)N |
Canonical SMILES |
COC(=O)C(CF)N |
sequence |
X |
Origin of Product |
United States |
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